![molecular formula C16H23ClN2O2 B6010980 1-[4-(3-Methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride](/img/structure/B6010980.png)
1-[4-(3-Methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride
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Overview
Description
1-[4-(3-Methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenoxy group attached to a but-2-ynyl chain, which is further connected to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenol, but-2-yne, and 4-methylpiperazine.
Formation of Intermediate: The first step involves the reaction of 3-methoxyphenol with but-2-yne under specific conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylpiperazine in the presence of a suitable catalyst to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: The major products formed may include oxidized derivatives of the methoxyphenoxy group.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-[4-(3-Methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane: A similar compound with a different ring structure.
1-[4-(3-Methoxyphenoxy)-2-butyn-1-yl]piperidine: Another compound with a similar functional group arrangement but different core structure.
Uniqueness
1-[4-(3-Methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows it to interact with different molecular targets and exhibit unique biological activities compared to similar compounds.
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-17-9-11-18(12-10-17)8-3-4-13-20-16-7-5-6-15(14-16)19-2;/h5-7,14H,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLABTYGXUPFQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2=CC=CC(=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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